3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole
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Overview
Description
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole is an organic compound that features a unique structure combining an indole ring with a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole typically involves the reaction of 2-phenyl-1,3-dithiane with an indole derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dithiane ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified dithiane derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiane moiety can act as a protecting group or a reactive intermediate in various chemical reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dithiane: A simpler compound with similar dithiane functionality.
Tert-butyldimethyl(2-phenyl-1,3-dithian-2-yl)silane: Contains a similar dithiane moiety but with additional silicon-based groups.
Uniqueness
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole is unique due to the combination of the indole ring and the dithiane moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
57621-00-8 |
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Molecular Formula |
C18H17NS2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
3-(2-phenyl-1,3-dithian-2-yl)-1H-indole |
InChI |
InChI=1S/C18H17NS2/c1-2-7-14(8-3-1)18(20-11-6-12-21-18)16-13-19-17-10-5-4-9-15(16)17/h1-5,7-10,13,19H,6,11-12H2 |
InChI Key |
JIXINWOSAJVXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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